5-Bromo-3-(difluoromethyl)pyrazin-2-amine
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Overview
Description
5-Bromo-3-(difluoromethyl)pyrazin-2-amine is a chemical compound with the molecular formula C5H4BrF2N3 and a molecular weight of 224.01 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and an amine group attached to a pyrazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-3-(difluoromethyl)pyrazin-2-amine typically involves the bromination of a pyrazine derivative followed by the introduction of difluoromethyl and amine groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Difluoromethylation: The addition of a difluoromethyl group using reagents such as difluoromethyl bromide.
Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
5-Bromo-3-(difluoromethyl)pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The pyrazine ring can participate in coupling reactions with other aromatic compounds.
Common reagents used in these reactions include bromine, difluoromethyl bromide, and ammonia. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-3-(difluoromethyl)pyrazin-2-amine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(difluoromethyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Bromo-3-(difluoromethyl)pyrazin-2-amine can be compared with other similar compounds, such as:
5-Bromo-3-(trifluoromethyl)pyridin-2-amine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-Bromo-2-furaldehyde: Contains a bromine atom and a furan ring.
2-Amino-5-bromopyrimidine: Contains a bromine atom and a pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and its applications in various research fields .
Properties
Molecular Formula |
C5H4BrF2N3 |
---|---|
Molecular Weight |
224.01 g/mol |
IUPAC Name |
5-bromo-3-(difluoromethyl)pyrazin-2-amine |
InChI |
InChI=1S/C5H4BrF2N3/c6-2-1-10-5(9)3(11-2)4(7)8/h1,4H,(H2,9,10) |
InChI Key |
LMIPYOJRHNDFAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(F)F)Br |
Origin of Product |
United States |
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